![molecular formula C15H15ClN2OS B2878593 N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide CAS No. 339011-55-1](/img/structure/B2878593.png)
N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide
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Overview
Description
“N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide” is a chemical compound. Its exact properties and applications are not available in my current knowledge base .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as “N-(4-chlorophenyl)formamide” and “4-chloroaniline” have been synthesized using various methods .Molecular Structure Analysis
The molecular structure of “this compound” is not available in my current knowledge base .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not available in my current knowledge base .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in my current knowledge base .Scientific Research Applications
Fluorescent Analog Development
Nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD+), has been synthesized to facilitate the study of enzymatic activities and intramolecular interactions. This development aids in understanding the dynamics of NAD+ in various biochemical processes, including dehydrogenase-catalyzed reactions (Barrio, Secrist, & Leonard, 1972).
Herbicidal Activity and Synthesis
Research on nicotinic acid derivatives, such as the synthesis of N-(arylmethoxy)-2-chloronicotinamides, has demonstrated potential herbicidal activity against specific plant species. These studies contribute to the development of novel, natural-product-based herbicides, showcasing the agricultural applications of nicotinamide derivatives (Yu et al., 2021).
Clinical Care and Cellular Metabolism
Nicotinamide plays a crucial role in cellular energy metabolism, oxidative stress modulation, and the regulation of cellular survival and death pathways. Its impact on diseases involving immune system dysfunction, diabetes, and aging-related conditions has been extensively studied, offering insights into therapeutic strategies and the molecular mechanisms underlying these diseases (Maiese, Zhong, Hou, & Shang, 2009).
DNA Damage and Repair
Nicotinamide's role in DNA damage response, mutagenesis, and repair mechanisms highlights its importance in maintaining genomic stability and preventing carcinogenesis. It serves as the primary precursor for NAD+, essential for ATP production and the functioning of the poly-ADP-ribose polymerase-1 (PARP-1), a key enzyme in the DNA repair process (Surjana, Halliday, & Damian, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10(2)20-14-8-3-11(9-17-14)15(19)18-13-6-4-12(16)5-7-13/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACCAISPDMWXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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